molecular formula C13H15ClN2O2 B2581093 2-Chloro-N-[2-(4-methyl-1,3-benzoxazol-2-yl)ethyl]propanamide CAS No. 2411292-09-4

2-Chloro-N-[2-(4-methyl-1,3-benzoxazol-2-yl)ethyl]propanamide

Cat. No.: B2581093
CAS No.: 2411292-09-4
M. Wt: 266.73
InChI Key: BUTXVFHGVVRRPD-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(4-methyl-1,3-benzoxazol-2-yl)ethyl]propanamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzoxazole ring, which is a fused heterocyclic structure containing both benzene and oxazole rings, and is substituted with a chloro group and a propanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[2-(4-methyl-1,3-benzoxazol-2-yl)ethyl]propanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

    Substitution: Depending on the nucleophile, products can include various substituted benzoxazole derivatives.

    Oxidation: N-oxides of the benzoxazole ring.

    Reduction: Amines and reduced benzoxazole derivatives.

    Hydrolysis: Carboxylic acids and amines.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[2-(4-methyl-1,3-benzoxazol-2-yl)ethyl]propanamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, inhibiting DNA replication and transcription. The chloro group can form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition . The propanamide moiety can enhance the compound’s binding affinity to its targets by forming hydrogen bonds and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-[2-(1,3-benzoxazol-2-yl)ethyl]propanamide: Lacks the methyl group on the benzoxazole ring, which may affect its biological activity and binding affinity.

    2-Chloro-N-[2-(4-methyl-1,3-benzothiazol-2-yl)ethyl]propanamide: Contains a sulfur atom instead of an oxygen atom in the heterocyclic ring, which can alter its chemical reactivity and biological properties.

    2-Chloro-N-[2-(4-methyl-1,3-benzimidazol-2-yl)ethyl]propanamide: Contains an additional nitrogen atom in the heterocyclic ring, potentially affecting its pharmacokinetics and dynamics.

Uniqueness

The presence of the 4-methyl group on the benzoxazole ring in 2-Chloro-N-[2-(4-methyl-1,3-benzoxazol-2-yl)ethyl]propanamide enhances its lipophilicity, potentially improving its cell membrane permeability and bioavailability. The chloro group provides a reactive site for further chemical modifications, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

2-chloro-N-[2-(4-methyl-1,3-benzoxazol-2-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c1-8-4-3-5-10-12(8)16-11(18-10)6-7-15-13(17)9(2)14/h3-5,9H,6-7H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTXVFHGVVRRPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)OC(=N2)CCNC(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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